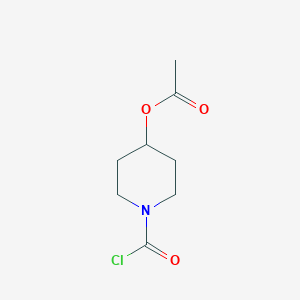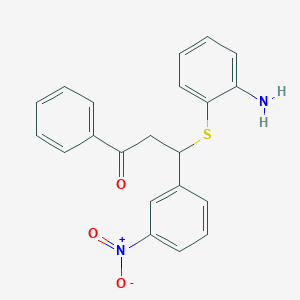![molecular formula C17H16N4 B1656120 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 506429-48-7](/img/structure/B1656120.png)
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system that combines two pyridine rings, making it a naphthalene analog with nitrogen atoms in its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate in methanol under acid catalysis conditions . Another approach includes the treatment of benzo[h][1,6]naphthyridine N-oxides with trimethylsilane carbonitrile in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and solvent-free reactions has been explored to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: These reactions involve the substitution of an electrophile in the compound.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and reducing agents. For example, the reaction with methyl propiolate in methanol under acid catalysis conditions is a typical nucleophilic substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with methyl propiolate yields N-vinyl derivatives .
科学研究应用
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for monoamine oxidase inhibitors, which are used in the treatment of neurological disorders such as Alzheimer’s disease.
Anticancer Research: Functionalized naphthyridines, including this compound, have demonstrated anticancer properties against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Diagnostics: Naphthyridines are used in diagnostic applications due to their unique photophysical properties.
作用机制
The mechanism of action of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound’s anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair .
相似化合物的比较
3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:
Benzo[h][1,6]naphthyridine-5-carbonitrile: This compound has similar structural features but differs in its biological activity and applications.
Benzo[c][1,5]naphthyridine-6-carbonitrile: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.
属性
CAS 编号 |
506429-48-7 |
|---|---|
分子式 |
C17H16N4 |
分子量 |
276.34 g/mol |
IUPAC 名称 |
3-(butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H16N4/c1-2-3-8-19-17-14(10-18)16-13(11-20-17)9-12-6-4-5-7-15(12)21-16/h4-7,9,11H,2-3,8H2,1H3,(H,19,20) |
InChI 键 |
NLYNCUIXJGINSK-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
规范 SMILES |
CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



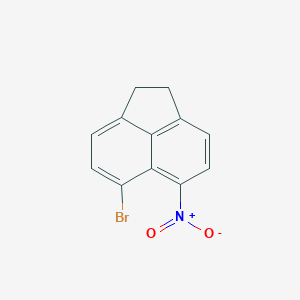

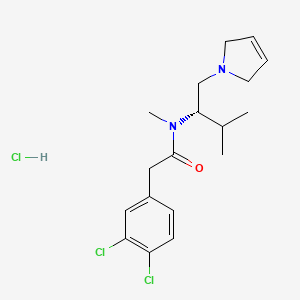
![2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B1656046.png)
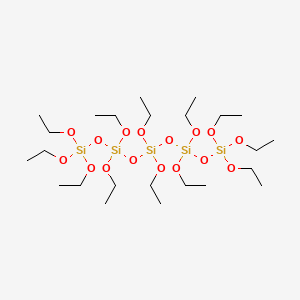
![8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1656048.png)



![3-Carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1656054.png)

